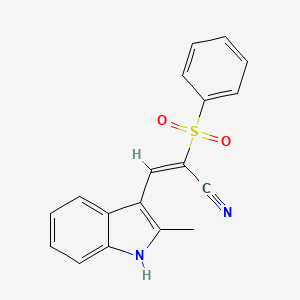
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole, also known as MIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIT is a tetrazole derivative that has been synthesized and studied for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of 1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis. This compound has also been reported to induce apoptosis in cancer cells and to inhibit the growth of fungi and viruses.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of the growth of fungi and viruses. This compound has also been reported to have low toxicity and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole has several advantages for lab experiments, including its high yield synthesis, low toxicity, and diverse applications in various fields. However, this compound also has some limitations, including its instability under certain conditions, such as acidic or basic conditions, and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the study of 1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole, including the investigation of its potential applications in drug discovery, material science, and analytical chemistry. In drug discovery, this compound could be further studied for its anticancer, antifungal, and antiviral activities and could be used as a lead compound for the development of new drugs. In material science, this compound could be further explored as a precursor for the synthesis of MOFs and as a building block for the construction of supramolecular structures with unique properties. In analytical chemistry, this compound could be further developed as a reagent for the detection of metal ions and as a fluorescent probe for the detection of thiols. Additionally, the stability and solubility of this compound could be improved through the development of new synthetic methods and the modification of its chemical structure.
Métodos De Síntesis
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole can be synthesized through different methods, including the reaction of 4-iodoaniline with potassium thiocyanate and sodium azide, followed by the reaction with methyl iodide. Another method involves the reaction of 4-iodophenylhydrazine with methyl isothiocyanate and sodium azide. Both methods have been reported in the literature and have been used to obtain this compound with high yields.
Aplicaciones Científicas De Investigación
1-(4-iodophenyl)-5-(methylthio)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral activities. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and as a building block for the construction of supramolecular structures. In analytical chemistry, this compound has been used as a reagent for the detection of metal ions and as a fluorescent probe for the detection of thiols.
Propiedades
IUPAC Name |
1-(4-iodophenyl)-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMRHVCFZTYLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)

![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)
![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)